molecular formula C11H4Br2N2O2 B12895413 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-65-8

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione

Cat. No.: B12895413
CAS No.: 62366-65-8
M. Wt: 355.97 g/mol
InChI Key: IWUVLTLWZCDFCB-UHFFFAOYSA-N
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Description

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound with the molecular formula C11H4Br2N2O2. It is characterized by its unique structure, which includes an imidazole ring fused to an isoquinoline ring, with bromine atoms at the 7 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione typically involves the bromination of imidazo[1,2-b]isoquinoline-5,10-dione. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 7 and 8 positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinoline derivatives .

Scientific Research Applications

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

62366-65-8

Molecular Formula

C11H4Br2N2O2

Molecular Weight

355.97 g/mol

IUPAC Name

7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione

InChI

InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H

InChI Key

IWUVLTLWZCDFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br

Origin of Product

United States

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